4-Amino-6-chloropyrimidin-5-ol hydrochloride
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Overview
Description
4-Amino-6-chloropyrimidin-5-ol hydrochloride is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloropyrimidin-5-ol hydrochloride typically involves the chlorination of pyrimidine derivatives followed by amination and hydroxylation reactions. One common method includes the reaction of 4,6-dichloropyrimidine with ammonia to introduce the amino group, followed by hydroxylation to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-chloropyrimidin-5-ol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis to form corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, hydroxylated derivatives, and reduced forms of the compound .
Scientific Research Applications
4-Amino-6-chloropyrimidin-5-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Agrochemicals: It is used in the development of herbicides and pesticides due to its biological activity.
Mechanism of Action
The mechanism of action of 4-Amino-6-chloropyrimidin-5-ol hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-chloropyrimidine
- 6-Amino-4-chloropyrimidine
- 5-Amino-2-chloropyrimidine
Uniqueness
4-Amino-6-chloropyrimidin-5-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and agrochemicals .
Properties
Molecular Formula |
C4H5Cl2N3O |
---|---|
Molecular Weight |
182.01 g/mol |
IUPAC Name |
4-amino-6-chloropyrimidin-5-ol;hydrochloride |
InChI |
InChI=1S/C4H4ClN3O.ClH/c5-3-2(9)4(6)8-1-7-3;/h1,9H,(H2,6,7,8);1H |
InChI Key |
AEEZQSLDJRFVLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)O)N.Cl |
Origin of Product |
United States |
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